Thevetin A

Descripción general

Descripción

. Es un compuesto potente con actividad biológica significativa, particularmente en su capacidad para afectar la función cardíaca. Thevetin A tiene una fórmula molecular de C42H64O19 y un peso molecular de 872.95 g/mol .

Métodos De Preparación

Thevetin A puede aislarse del extracto metanólico de las semillas de Cascabela thevetioides . El proceso de extracción implica moler las semillas y luego usar metanol como solvente para extraer los glucósidos. El extracto se purifica entonces utilizando técnicas como la Cromatografía Líquida de Alta Resolución (HPLC) para obtener this compound puro .

Análisis De Reacciones Químicas

Hydrolysis Reactions

1.1 Enzymatic Hydrolysis

Thevetin A (C₄₂H₆₄O₁₉) cleaves into neriifolin (C₃₀H₄₄O₉) and two glucose molecules under β-glucosidase treatment, with thevebioside (C₃₆H₅₄O₁₄) as an intermediate . The reaction sequence proceeds as:

This compound → Thevebioside + Glucose → Neriifolin + 2 Glucose

Mass spectrometry (MS) fragmentation patterns confirm this pathway:

-

Loss of glucose residues: [M − D-Glc + Na + H₂O]⁺ at m/z 733.26

-

Trisaccharide cleavage: [D-Glc-D-Glc-L-Thev + Na − H₂O]⁺ at m/z 507.09

1.2 Acid Hydrolysis

Strong acids (e.g., HCl) remove all sugar moieties, yielding the aglycone cannogenin (C₂₃H₃₄O₅) . Controlled hydrolysis isolates intermediates like peruvoside (C₃₀H₄₄O₁₀) .

Oxidation and Reduction

2.1 Oxidation

Peruvoside (a monoglycoside derivative) oxidizes to peruvosidic acid (C₃₀H₄₂O₁₁) using CrO₃ . The aldehyde group at C₁₉ converts to a carboxylic acid.

2.2 Reduction

Reduction of peruvoside with NaBH₄ produces theveneriin (C₃₀H₄₆O₁₀), transforming the C₁₉ aldehyde to a hydroxyl group .

Acetylation and Esterification

This compound forms acetylated derivatives (e.g., acetylthis compound , C₄₄H₆₆O₂₀) when treated with acetic anhydride. MS data show:

Metabolic Biotransformation

In vivo, this compound undergoes:

-

Phase I : Hydrolysis (via intestinal/hepatic enzymes) and hydroxylation

-

Phase II : Glucuronidation for excretion, though enterohepatic recirculation may reactivate metabolites

Comparative Analysis of this compound Derivatives

Mechanistic Insights

-

Sugar-Aglycone Bond Cleavage : Enzymatic hydrolysis targets β(1→4) glycosidic bonds between L-Thevetose and glucose .

-

Lactone Stability : The butenolide ring remains intact under mild hydrolysis but opens under strong alkaline conditions .

This systematic analysis underscores this compound's reactivity profile, informing both pharmacological applications and toxicological risk assessments.

Aplicaciones Científicas De Investigación

Medicinal Applications

1. Anticancer Properties

Thevetin A exhibits promising anticancer activity. Research indicates that extracts from Thevetia peruviana can induce apoptosis in various cancer cell lines. For instance, a study demonstrated that the methanolic extract of T. peruviana fruits showed cytotoxic effects against prostate, breast, colorectal, and lung cancer cells with IC50 values ranging from 1.91 to 12.04 µg/mL. The extract significantly reduced cell motility and colony formation, indicating its potential as an anticancer agent .

2. Anticoagulant Activity

Studies have shown that this compound possesses anticoagulant properties. In vitro assays indicated that extracts from T. peruviana can effectively prolong clotting times, suggesting its utility in managing thrombotic disorders .

3. Antifungal Activity

The antifungal properties of this compound have been explored through various studies. Extracts demonstrated inhibitory effects against several fungal strains, showcasing potential applications in treating fungal infections .

4. Anti-diabetic Effects

Research has indicated that extracts from T. peruviana bark exhibit anti-diabetic effects in streptozocin-induced diabetic rats. These findings suggest that this compound may play a role in managing diabetes through its ability to regulate blood glucose levels .

Toxicological Implications

Despite its therapeutic potential, this compound is associated with significant toxicity, particularly cardiotoxicity. Ingestions of yellow oleander seeds containing this compound have led to severe cardiovascular events, including bradycardia and arrhythmias. A documented case reported a patient experiencing life-threatening cardiotoxicity after consuming yellow oleander seeds marketed for weight loss . This highlights the need for caution when considering this compound in therapeutic contexts.

Table 1: Summary of Case Studies Involving this compound

| Study | Subject | Findings | Implications |

|---|---|---|---|

| Ramos-Silva et al., 2017 | Human cancer cell lines | IC50 values for various cancers (1.91 - 12.04 µg/mL) | Potential anticancer agent |

| Health Partners Report | 30-year-old female | Cardiotoxicity after ingestion; bradycardia observed | Risks associated with natural remedies |

| Tabrez et al., 2022 | Diabetic rats | Significant reduction in blood glucose levels | Possible anti-diabetic applications |

Mecanismo De Acción

Thevetin A ejerce sus efectos inhibiendo la bomba ATPasa de sodio-potasio en las células cardíacas . Esta inhibición conduce a un aumento de los niveles intracelulares de sodio, lo que a su vez provoca un aumento de los niveles intracelulares de calcio a través del intercambiador sodio-calcio. Los niveles elevados de calcio mejoran la contractilidad cardíaca, haciendo de this compound un potente agente cardiotónico . también tiene efectos tóxicos a dosis más altas, provocando síntomas como náuseas, vómitos y arritmias .

Comparación Con Compuestos Similares

Thevetin A es similar a otros glucósidos cardíacos como la digoxina y la ouabaína. es menos potente y menos tóxico que la ouabaína . Otros compuestos similares incluyen Thevetin B, neriifolin y acetilthis compound, B y C . This compound es único en su estructura de glucósido específica y su fuente de Cascabela thevetioides .

Actividad Biológica

Thevetin A is a potent cardiac glycoside derived from the seeds of Thevetia peruviana, a plant known for its toxic properties. This compound belongs to the class of cardenolides, which are characterized by their ability to affect cardiac function. The biological activity of this compound has been extensively studied due to its implications in both therapeutic and toxicological contexts.

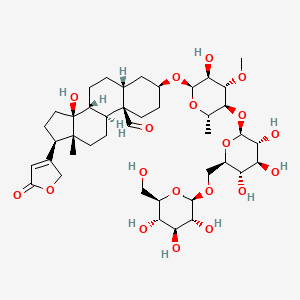

Chemical Structure and Composition

This compound is classified as a trioside, meaning it consists of an aglycone linked to three sugar units. Its aglycone component is primarily digitoxigenin, which is common among various cardiac glycosides. The detailed structure of this compound can be represented as follows:

- Chemical Formula : CHO

- Molecular Weight : 466.6 g/mol

Table 1: Chemical Constituents of this compound

| Component | Type | Description |

|---|---|---|

| This compound | Glycoside | Active cardiac glycoside |

| Digitoxigenin | Aglycone | Common aglycone in cardenolides |

| Glucose | Sugar | Three units linked to aglycone |

The primary mechanism by which this compound exerts its biological effects is through the inhibition of the Na⁺/K⁺ ATPase enzyme, leading to increased intracellular calcium levels. This results in enhanced myocardial contractility and altered cardiac rhythms. Specifically, the action of this compound includes:

- Positive Inotropic Effect : Increases the force of heart muscle contractions.

- Negative Chronotropic Effect : Slows down heart rate under certain conditions.

Cardiotonic Activity

This compound has demonstrated significant cardiotonic properties, making it a subject of interest in treating heart conditions. Studies have shown that it can effectively manage symptoms associated with heart failure by improving cardiac output and reducing symptoms of dyspnea and fatigue.

Toxicological Implications

Despite its potential therapeutic benefits, this compound is also associated with toxicity. Ingestion of Thevetia peruviana can lead to severe poisoning, characterized by symptoms such as:

- Nausea and vomiting

- Abdominal pain

- Arrhythmias

- Potentially fatal cardiac arrest

Case Studies and Research Findings

Several studies have highlighted the dual nature of this compound's activity:

- Cardiac Effects in Animal Models : Research involving rats showed that administration of this compound resulted in significant improvements in heart contractility at low doses but also induced arrhythmias at higher concentrations .

- Toxicity Reports : Case reports from tropical regions indicate that accidental ingestion of Thevetia peruviana seeds has led to numerous hospitalizations due to acute poisoning, underscoring the need for awareness regarding this plant's toxic potential .

- Therapeutic Investigations : Clinical trials have explored the use of this compound derivatives in managing chronic heart failure, demonstrating promising results in improving patient outcomes while carefully monitoring for adverse effects .

Propiedades

IUPAC Name |

(3S,5R,8R,9S,10R,13R,14S,17R)-14-hydroxy-3-[(2R,3S,4S,5S,6S)-3-hydroxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-10-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H64O19/c1-18-35(61-38-33(51)31(49)29(47)26(60-38)16-56-37-32(50)30(48)28(46)25(14-43)59-37)36(54-3)34(52)39(57-18)58-21-6-10-41(17-44)20(13-21)4-5-24-23(41)7-9-40(2)22(8-11-42(24,40)53)19-12-27(45)55-15-19/h12,17-18,20-26,28-39,43,46-53H,4-11,13-16H2,1-3H3/t18-,20+,21-,22+,23-,24+,25+,26+,28+,29+,30-,31-,32+,33+,34-,35-,36-,37+,38-,39-,40+,41+,42-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPNLWBRKPZXVGD-QMFRUYISSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C=O)O)OC)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@@H]([C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)C=O)O)OC)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H64O19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001043293 | |

| Record name | Thevetin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001043293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

872.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37933-66-7 | |

| Record name | Thevetin A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37933-66-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thevetin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037933667 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thevetin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001043293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3β,5β)-3-[(O-β-D-glucopyranosyl-(1→6)-O-D\-glucopyranosyl-(1→4)-6-deoxy-3-O-methyl-α-L\-glucopyranosyl)oxy]-14-hydroxy-19-oxocard-20(22)-enolide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.821 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THEVETIN A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/788WS2ZR7A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.